

# Head-to-head comparison of PF-04217903 and PF-02341066 (crizotinib)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-04217903

Cat. No.: B1663016

[Get Quote](#)

## Head-to-Head Comparison: PF-04217903 vs. Crizotinib (PF-02341066)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two notable tyrosine kinase inhibitors: **PF-04217903**, a highly selective c-Met inhibitor, and Crizotinib (PF-02341066), a multi-targeted inhibitor of ALK, ROS1, and c-Met. This document summarizes their biochemical and cellular activities, presents available quantitative data, and details relevant experimental protocols to support further research and development.

## Executive Summary

**PF-04217903** distinguishes itself as a highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] In contrast, Crizotinib is a multi-targeted kinase inhibitor, demonstrating potent activity against anaplastic lymphoma kinase (ALK), ROS1, and c-Met.[2] [3] The primary differentiator lies in their kinase selectivity profiles, with **PF-04217903** exhibiting over 1,000-fold greater selectivity for c-Met compared to a broad panel of other kinases.[1] This high selectivity may offer advantages in targeted cancer therapy research where specific inhibition of the c-Met pathway is desired, potentially minimizing off-target effects. Crizotinib's broader activity profile has led to its established clinical use in cancers driven by ALK or ROS1 rearrangements, with its c-Met inhibition contributing to its therapeutic effect in MET-altered malignancies.[3][4][5]

## Data Presentation

The following tables summarize the available quantitative data for **PF-04217903** and Crizotinib, focusing on their inhibitory activity against c-Met. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical and Cellular Inhibitory Activity Against c-Met

| Compound                 | Assay Type       | Target | Cell Line | IC50 / Ki     | Reference                               |
|--------------------------|------------------|--------|-----------|---------------|-----------------------------------------|
| PF-04217903              | Cellular Assay   | c-Met  | A549      | 4.8 nM (IC50) | <a href="#">[2]</a> <a href="#">[6]</a> |
| Crizotinib (PF-02341066) | Cell-based Assay | c-Met  | -         | 11 nM (IC50)  | <a href="#">[2]</a>                     |

Table 2: Kinase Selectivity Profile

| Compound                 | Primary Target(s) | Selectivity Profile                                             | Reference                               |
|--------------------------|-------------------|-----------------------------------------------------------------|-----------------------------------------|
| PF-04217903              | c-Met             | >1,000-fold selectivity for c-Met over a panel of >150 kinases. | <a href="#">[1]</a>                     |
| Crizotinib (PF-02341066) | ALK, ROS1, c-Met  | Multi-targeted inhibitor.                                       | <a href="#">[2]</a> <a href="#">[3]</a> |

## Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of the techniques used to characterize the activity of kinase inhibitors like **PF-04217903** and Crizotinib.

### In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

- Recombinant human c-Met kinase
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Test compounds (**PF-04217903** or Crizotinib) dissolved in DMSO
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
- Calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

## Cellular c-Met Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of the c-Met receptor within a cellular context.

#### Materials:

- Cancer cell line with c-Met expression (e.g., A549, GTL-16)
- Cell culture medium and supplements
- Hepatocyte Growth Factor (HGF)
- Test compounds (**PF-04217903** or Crizotinib)
- Lysis buffer
- Antibodies for Western blotting or ELISA (anti-phospho-c-Met, anti-total-c-Met)

#### Procedure:

- Seed the cells in 96-well plates and allow them to adhere overnight.
- Starve the cells in a serum-free medium for a few hours.
- Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
- Stimulate the cells with HGF to induce c-Met phosphorylation.
- Lyse the cells and collect the protein lysates.
- Quantify the levels of phosphorylated c-Met and total c-Met using Western blotting or a sandwich ELISA.
- Determine the IC50 value for the inhibition of c-Met phosphorylation.<sup>[7]</sup>

## Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

#### Materials:

- Cancer cell line

- Cell culture medium and supplements
- Test compounds (**PF-04217903** or Crizotinib)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidic isopropanol)

#### Procedure:

- Seed the cells in a 96-well plate at a low density.
- Treat the cells with a range of concentrations of the test compounds.
- Incubate the cells for a period of 48-72 hours.
- Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

## In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

#### Materials:

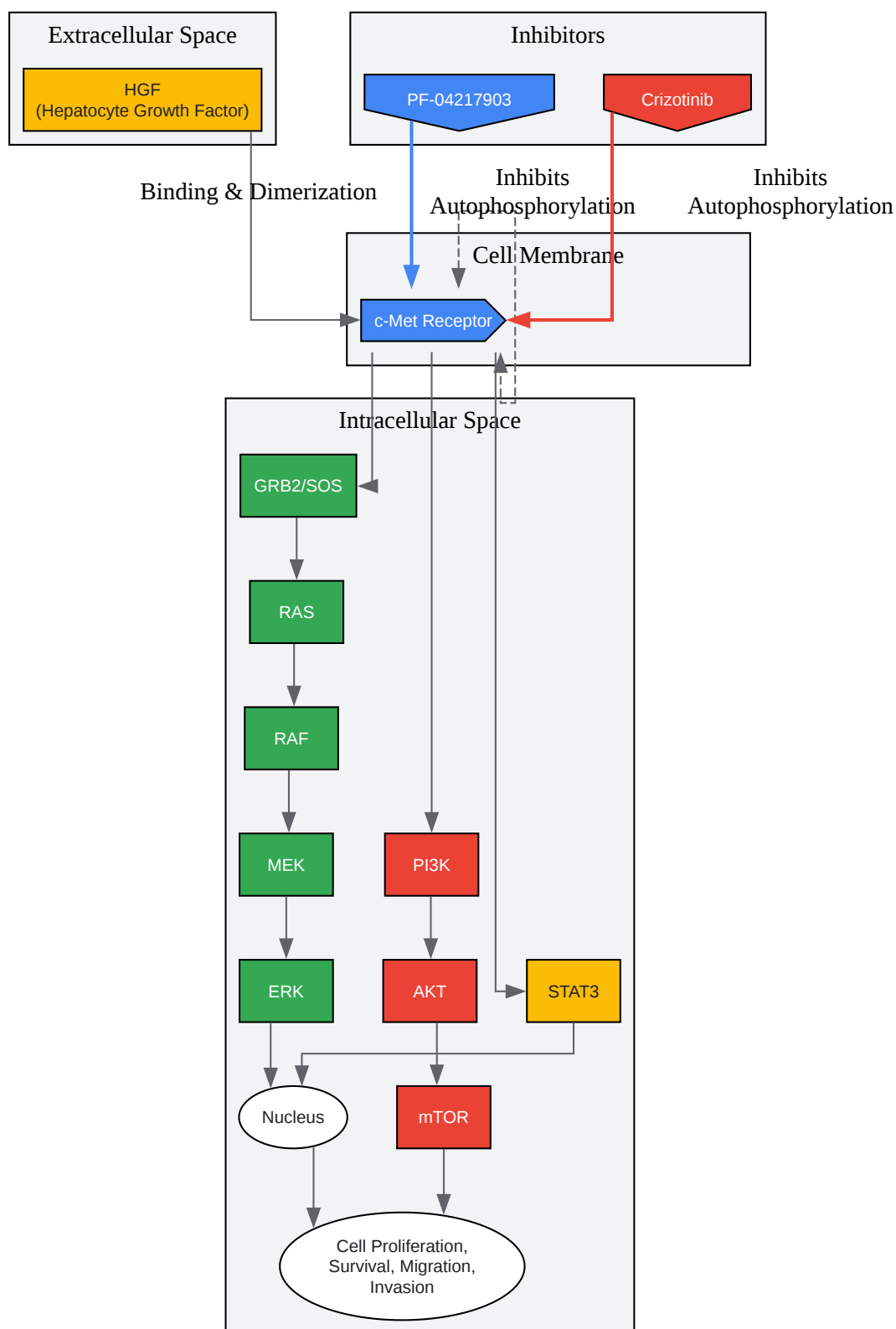
- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line for implantation
- Test compounds (**PF-04217903** or Crizotinib) formulated for oral or parenteral administration
- Vehicle control

**Procedure:**

- Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into treatment and control groups.
- Administer the test compound or vehicle to the mice according to a predetermined schedule and dose.
- Measure the tumor volume and body weight of the mice regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Evaluate the antitumor efficacy based on tumor growth inhibition.[1]

## Mandatory Visualizations

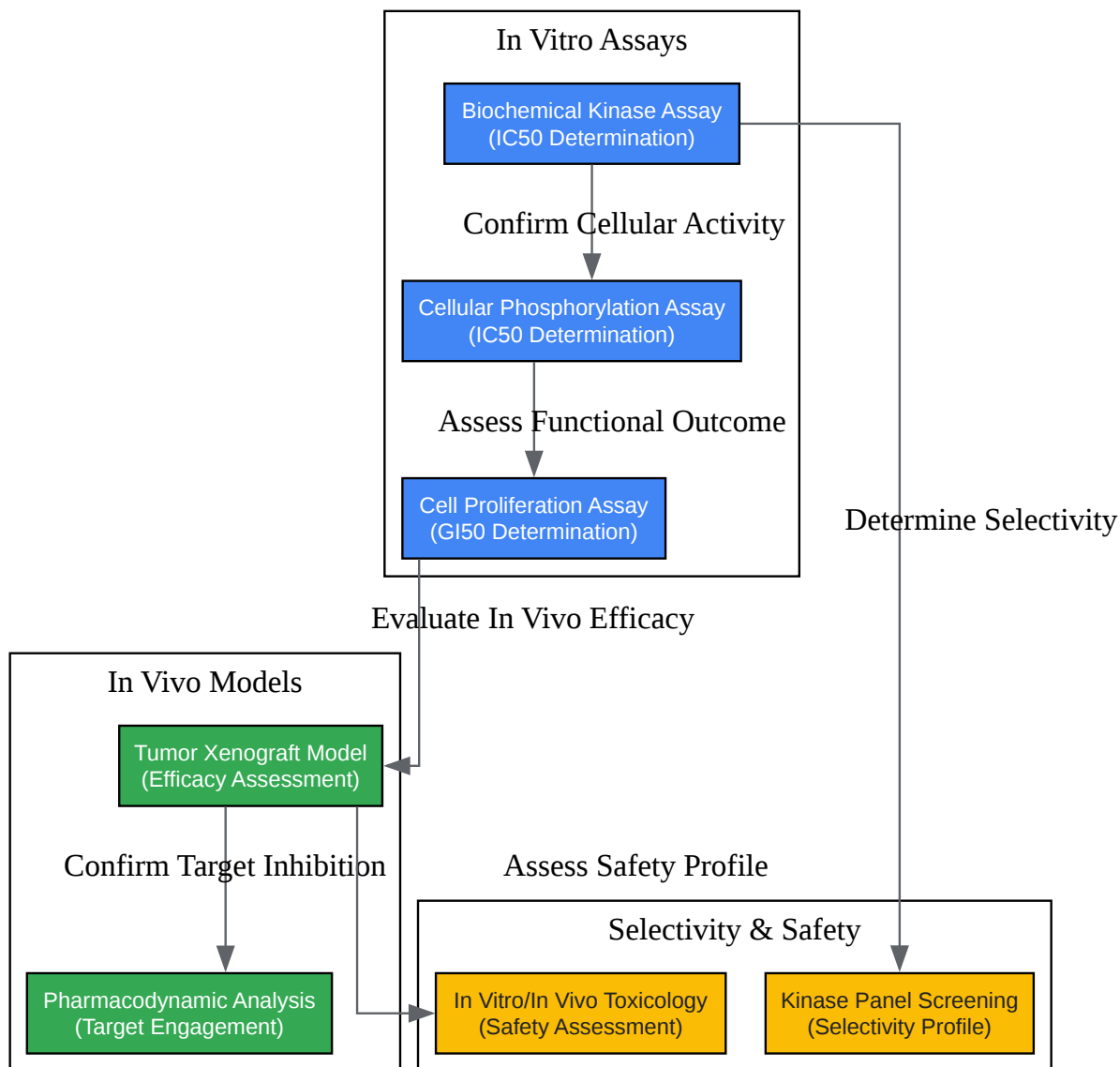
### Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The c-Met signaling pathway and points of inhibition.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A typical workflow for preclinical kinase inhibitor evaluation.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Efficacy, and Biomarker Analysis of Crizotinib in MET-Mutated Non-Small Cell Lung Cancer-Results from the Drug Rediscovery Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MET tyrosine kinase inhibitor crizotinib (PF-02341066) shows differential antitumor effects in non-small cell lung cancer according to MET alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-head comparison of PF-04217903 and PF-02341066 (crizotinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663016#head-to-head-comparison-of-pf-04217903-and-pf-02341066-crizotinib]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)